molecular formula C9H8O4 B1361844 3-(Carboxymethyl)benzoic acid CAS No. 2084-13-1

3-(Carboxymethyl)benzoic acid

Cat. No. B1361844
CAS RN: 2084-13-1
M. Wt: 180.16 g/mol
InChI Key: QNUWEXSGZVBMDV-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)benzoic acid is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 . It is a white to yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(Carboxymethyl)benzoic acid is 1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

3-(Carboxymethyl)benzoic acid is a solid at room temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 412.9±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

  • Luminescent Materials : The synthesis of Eu(III) complexes with benzoic acid carboxymethyl ester derivatives (BACED) demonstrates potential applications in luminescent materials. These complexes show effective energy transfer from BACED to Eu3+, resulting in significant luminescence properties, making them promising for use in luminescent materials (Xi et al., 2015).

  • Antibacterial Activity : A study on the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives reveals their potential antibacterial properties. This suggests that such derivatives can be useful in developing new chemotherapeutic agents (Satpute et al., 2018).

  • Chemical Synthesis : The one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent with 2-[(carboxymethyl)amino]benzoic acids as a starting material highlights its role in facilitating complex chemical syntheses (Majo & Perumal, 1996).

  • Coordination Polymers : Lanthanide-based coordination polymers assembled from derivatives of benzoates, including 3,5-dihydroxy benzoates, have been studied for their synthesis, crystal structures, and photophysical properties. These studies underscore the utility of benzoic acid derivatives in the development of coordination polymers with potential applications in material science (Sivakumar et al., 2011).

  • Microbial Biosynthesis : Research on co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli explores the use of benzoic acid derivatives as precursors in the biosynthetic production of important compounds, demonstrating their role in biotechnological applications (Zhang & Stephanopoulos, 2016).

  • Self-Assembly and Material Science : Studies on the self-assembly, crystal structures, and properties of metal frameworks based on polynuclear metal-hydroxyl clusters using tris(carboxymethoxy)benzoic acid illustrate the role of benzoic acid derivatives in the field of material science, particularly in the creation of high-dimensional metal-organic frameworks (Yang et al., 2015).

Safety And Hazards

3-(Carboxymethyl)benzoic acid is associated with several hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUWEXSGZVBMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296224
Record name 3-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carboxymethyl)benzoic acid

CAS RN

2084-13-1
Record name 2084-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JX Li, ZX Du - Zeitschrift für Kristallographie-New Crystal Structures, 2015 - degruyter.com
C 28 H 34 MnN 2 O 14 , monoclinic, P2 1 /c (no. 14), a = 11.578(1) Å, b = 11.946(1) Å, c = 11.100(1) Å, β = 95.803(1), V = 1527.3 Å 3 , Z = 2, R gt (F) = 0.0284, wR ref (F 2 ) = 0.1146, T = …
Number of citations: 7 www.degruyter.com
ZX Du, JX Li - Zeitschrift für Kristallographie-New Crystal Structures, 2015 - degruyter.com
C 28 H 34 CoN 2 O 14 , monoclinic, P2 1 /c (no. 14), a = 11.4605(7) Å, b = 11.9048(7) Å, c = 11.1383(7) Å, β = 95.313(1), V = 1513.1 Å 3 , Z = 2, R gt (F) = 0.0264, wR ref (F 2 ) = 0.0803, …
Number of citations: 8 www.degruyter.com
Y Liu, Y Zhang, FW Muema, F Kimutai, G Chen, M Guo - Antioxidants, 2021 - mdpi.com
Carissa spinarum has been traditionally used for the treatment of various diseases due to its different pharmacological activities. However, the active compounds responsible for its …
Number of citations: 12 www.mdpi.com
J Dhatwalia, A Kumari, R Verma, N Upadhyay, I Guleria… - Molecules, 2021 - mdpi.com
Carissa, a genus of the Apocynaceae family, consists of evergreen species, such as shrubs as well as small trees that are native to Asia, Africa, and Oceania’s subtropical and tropical …
Number of citations: 22 www.mdpi.com
N Sharma, V Kumar, N Gupta, P Shekhar, PS Kaur - Separations, 2023 - mdpi.com
Carissa spinarum L. (Apocynaceae), commonly known as Garna or Jungli Karonda, has a rich history of use in indigenous traditional medicinal systems owing to its tremendous …
Number of citations: 1 www.mdpi.com

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